molecular formula C10H8BrClO3 B13944097 Methyl 2-acetyl-5-bromo-4-chlorobenzoate

Methyl 2-acetyl-5-bromo-4-chlorobenzoate

Cat. No.: B13944097
M. Wt: 291.52 g/mol
InChI Key: FSKHQBGUUVAOLW-UHFFFAOYSA-N
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Description

Methyl 2-acetyl-5-bromo-4-chlorobenzoate is an organic compound with the molecular formula C10H8BrClO3. It is a derivative of benzoic acid, featuring bromine, chlorine, and acetyl functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-acetyl-5-bromo-4-chlorobenzoate typically involves the following steps:

    Bromination: Introduction of the bromine atom into the aromatic ring.

    Chlorination: Introduction of the chlorine atom.

    Acetylation: Introduction of the acetyl group.

    Esterification: Formation of the methyl ester.

Each of these steps requires specific reagents and conditions. For example, bromination can be achieved using bromine (Br2) in the presence of a catalyst like iron(III) bromide (FeBr3). Chlorination can be performed using chlorine (Cl2) with a catalyst such as iron(III) chloride (FeCl3). Acetylation typically involves acetic anhydride (CH3CO)2O and a catalyst like aluminum chloride (AlCl3). Finally, esterification can be carried out using methanol (CH3OH) and a strong acid like sulfuric acid (H2SO4) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-acetyl-5-bromo-4-chlorobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups.

    Reduction Reactions: The acetyl group can be reduced to an alcohol.

    Oxidation Reactions: The methyl ester can be oxidized to a carboxylic acid.

Common Reagents and Conditions

Major Products

    Substitution: Formation of derivatives with different functional groups.

    Reduction: Formation of alcohols.

    Oxidation: Formation of carboxylic acids.

Scientific Research Applications

Methyl 2-acetyl-5-bromo-4-chlorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-acetyl-5-bromo-4-chlorobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of bromine, chlorine, and acetyl groups can influence its reactivity and interactions with molecular targets. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

Molecular Formula

C10H8BrClO3

Molecular Weight

291.52 g/mol

IUPAC Name

methyl 2-acetyl-5-bromo-4-chlorobenzoate

InChI

InChI=1S/C10H8BrClO3/c1-5(13)6-4-9(12)8(11)3-7(6)10(14)15-2/h3-4H,1-2H3

InChI Key

FSKHQBGUUVAOLW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1C(=O)OC)Br)Cl

Origin of Product

United States

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